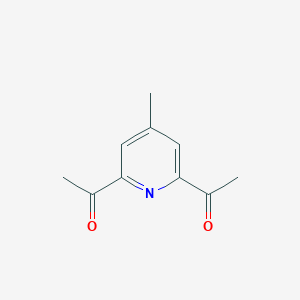

4-Methyl-2,6-diacetylpyridine

説明

ジフルコルトロンは、湿疹、脂漏性皮膚炎、扁平苔癬、乾癬などの炎症性皮膚疾患の治療に皮膚科で主に使用される強力な局所コルチコステロイドです . ジフルコルトロンは、炎症、かゆみ、赤みを軽減する抗炎症作用、抗掻痒作用、血管収縮作用で知られています .

製法

合成経路と反応条件

合成は通常、フッ素化剤や酸化剤などの試薬を制御された条件下で使用して行われます .

工業的製法

ジフルコルトロンの工業的製法は、ジフルコルトロンの誘導体であるジフルコルトロンバレレートの結晶化を伴うことがよくあります。 このプロセスには、適切な溶媒にジフルコルトロンバレレートを溶解し、その後結晶化させて目的の生成物を得ることが含まれます . 結晶化された生成物は、クリーム、軟膏、ローションなどのさまざまな局所製剤に配合されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of reagents such as fluorinating agents and oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of difluocortolone often involves the crystallization of difluocortolone valerate, a derivative of difluocortolone. The process includes dissolving difluocortolone valerate in a suitable solvent and then crystallizing it to obtain the desired product . The crystallized product is then formulated into various topical preparations such as creams, ointments, and lotions .

化学反応の分析

反応の種類

ジフルコルトロンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: 1つの官能基を別の官能基と置き換える.

一般的な試薬と条件

ジフルコルトロンを含む反応で使用される一般的な試薬には、フッ素化剤、酸化剤、還元剤が含まれます。 反応は通常、目的の生成物が得られるように、制御された温度と圧力の条件下で行われます .

生成される主な生成物

ジフルコルトロンを含む反応から生成される主な生成物には、局所製剤で使用されるジフルコルトロンバレレートなどのさまざまな誘導体が含まれます .

科学研究への応用

ジフルコルトロンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Chemical Synthesis

1.1. Ligand Formation

MDAP serves as a precursor for synthesizing various ligands and metal complexes. It can form Schiff bases and thiosemicarbazone derivatives, which have been shown to exhibit notable biological activities. For instance, MDAP-derived ligands have been used to create metal complexes that demonstrate antimicrobial properties against various pathogens .

1.2. Macrocyclic Complexes

Research has indicated that MDAP can be utilized in the synthesis of macrocyclic complexes with metal ions. These complexes often exhibit catalytic properties and have applications in organic transformations, such as peroxidase-like activity . The incorporation of transition metals into MDAP-derived ligands has led to the development of catalysts for reactions like epoxidation and oxidation processes.

Biological Applications

2.1. Antimicrobial Activity

MDAP and its derivatives have been evaluated for their antimicrobial properties. Studies have demonstrated that metal complexes formed with MDAP exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Aspergillus niger. These findings suggest potential applications in pharmaceuticals and agriculture.

2.2. Cytotoxicity Studies

MDAP has been investigated for its cytotoxic effects on cancer cell lines. Research indicates that certain MDAP-based metal complexes show promising cytotoxic activity, making them candidates for further development in cancer therapy .

Analytical Applications

3.1. Detection of Metal Ions

MDAP derivatives have been employed as chelating agents in analytical chemistry to detect heavy metals in environmental samples. For example, 2,6-diacetylpyridine bis(4-phenyl-3-thiosemicarbazone) (a derivative of MDAP) has been used to determine cadmium and copper concentrations in food and water samples . The method demonstrates high sensitivity and selectivity for these metal ions.

3.2. Spectroscopic Techniques

The complexation of MDAP with various metal ions can be analyzed using spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy. These methods provide insights into the coordination modes and stability of the resulting complexes .

Table 1: Biological Activities of MDAP Derivatives

Table 2: Analytical Applications of MDAP Derivatives

作用機序

ジフルコルトロンは、ホスホリパーゼA2阻害タンパク質であるリポコルチンを産生させることで作用を発揮します . この阻害は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体であるアラキドン酸の放出を防ぎます . ジフルコルトロンは、これらのメディエーターのレベルを低下させることで、炎症と関連する症状を効果的に軽減します .

類似の化合物との比較

類似の化合物

ハイドロコルタマト: 抗炎症作用が類似するコルチコステロイドです.

エチプレドノールジクロアセテート: 皮膚科で使用される別のコルチコステロイドです.

プレドニカルベート: 抗炎症作用と免疫抑制作用で知られています.

ジフルコルトロンの独自性

ジフルコルトロンは、強力な抗炎症作用と抗掻痒作用により、さまざまな炎症性皮膚疾患の治療に非常に効果的であるため、独特です . リポコルチンを誘導し、アラキドン酸の放出を阻害する能力は、他のコルチコステロイドとは異なります .

類似化合物との比較

Similar Compounds

Hydrocortamate: A corticosteroid with similar anti-inflammatory properties.

Etiprednol dicloacetate: Another corticosteroid used in dermatology.

Prednicarbate: Known for its anti-inflammatory and immunosuppressive effects.

Uniqueness of Difluocortolone

Difluocortolone is unique due to its potent anti-inflammatory and antipruritic properties, making it highly effective in treating various inflammatory skin disorders . Its ability to induce lipocortins and inhibit the release of arachidonic acid sets it apart from other corticosteroids .

生物活性

4-Methyl-2,6-diacetylpyridine (MDAP) is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic contexts.

MDAP is characterized by its unique molecular structure, which includes two acetyl groups attached to the pyridine ring. Its chemical formula is , and it has a molecular weight of 149.19 g/mol. The compound's structure contributes to its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activities

MDAP exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that MDAP possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Antioxidant Properties : MDAP has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that MDAP can modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation .

The mechanisms through which MDAP exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : MDAP may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. This mechanism is common among many antimicrobial agents.

- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to inflammation and oxidative stress. By modulating these pathways, MDAP could help in reducing inflammation and promoting cellular health .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MDAP against clinical isolates of E. coli. Results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, demonstrating its potential as an effective antibacterial agent .

- Oxidative Stress Reduction : In vitro experiments showed that treatment with MDAP reduced ROS levels in human fibroblast cells exposed to oxidative stress, highlighting its protective effects against cellular damage .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of MDAP:

- Absorption and Distribution : Preliminary pharmacokinetic studies suggest that MDAP is well absorbed in vivo and displays a favorable distribution profile across tissues. This is essential for its therapeutic application .

- Toxicity Assessment : Toxicological evaluations indicate that MDAP has a low toxicity profile at therapeutic doses, making it a promising candidate for further development as a pharmaceutical agent .

Comparative Analysis

The following table summarizes the biological activities of MDAP compared to other similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound (MDAP) | High | Moderate | Moderate |

| Acetylsalicylic Acid (Aspirin) | Moderate | Low | High |

| Curcumin | Low | High | High |

特性

IUPAC Name |

1-(6-acetyl-4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(7(2)12)11-10(5-6)8(3)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWOFXNHDEODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553071 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-66-4 | |

| Record name | 1,1'-(4-Methylpyridine-2,6-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。